molecular formula C27H23N5O5 B2874315 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide CAS No. 1242966-47-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide

Cat. No.: B2874315
CAS No.: 1242966-47-7
M. Wt: 497.511
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide is a structurally complex molecule featuring a triazoloquinazolinone core linked to a dihydrobenzodioxin moiety via an acetamide bridge. Its design integrates a 4-methylphenylmethyl substituent on the triazole ring, which may enhance lipophilicity and influence target binding .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5/c1-17-6-8-18(9-7-17)15-30-25(34)20-4-2-3-5-21(20)32-26(30)29-31(27(32)35)16-24(33)28-19-10-11-22-23(14-19)37-13-12-36-22/h2-11,14H,12-13,15-16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOSIFTVIMVUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the 4-Methylbenzyl Group

The patent EP3752507A1 details a Negishi coupling strategy to install arylalkyl groups onto the triazoloquinazolinone core. A benzyl zinc chloride reagent, prepared by reacting zinc powder with 4-methylbenzyl chloride in tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), undergoes palladium-catalyzed cross-coupling with a brominated triazoloquinazolinone precursor. Key parameters include:

  • Catalyst System : Palladium(II) acetate (10 mol%) and tri-tert-butylphosphonium tetrafluoroborate (15 mol%)
  • Solvent : Anhydrous THF under nitrogen atmosphere
  • Temperature : 55°C for 24 hours to achieve >98% conversion

This method ensures regioselective alkylation at the N1 position, critical for subsequent acetamide functionalization.

Functionalization of the 1,4-Benzodioxane Moiety

The 1,4-benzodioxane fragment is synthesized via nucleophilic aromatic substitution. Abbasi et al. reported the reaction of 2,3-dihydrobenzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of aqueous sodium carbonate to yield N-(2,3-dihydrobenzodioxin-6-yl)-4-methylbenzenesulfonamide. While this intermediate is a sulfonamide, analogous protocols apply to acetamide formation:

Acetamide Linker Installation

Reaction of N-(2,3-dihydrobenzodioxin-6-yl)amine with 2-bromo-N-(substituted-phenyl)acetamides in dimethylformamide (DMF) and lithium hydride (LiH) affords 2-(benzodioxin-6-ylamino)-N-phenylacetamides. For the target compound, the phenyl group is replaced with the triazoloquinazolinone core, necessitating a coupling step.

Coupling of Triazoloquinazolinone and Benzodioxane-Acetamide Fragments

The final assembly involves connecting the triazoloquinazolinone and benzodioxane units via an acetamide bridge. Dicyclohexylcarbodiimide (DCC) -mediated coupling, as described by Fathalla et al. , is employed to form the amide bond.

Reaction Conditions

  • Activating Agent : DCC (1.2 equiv) in anhydrous dichloromethane
  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Temperature : 0°C to room temperature, 12 hours
  • Workup : Filtration to remove dicyclohexylurea, followed by silica gel chromatography

This method yields the target compound in 68–72% purity, requiring further recrystallization from ethyl acetate/hexane mixtures.

Optimization and Characterization

Reaction Monitoring

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures real-time tracking of intermediate formation. For example, residual starting material in the Negishi coupling step is quantified to <2% before proceeding.

Spectroscopic Validation

  • IR Spectroscopy : Absorption bands at 1680–1700 cm⁻¹ confirm the presence of carbonyl groups (quinazolinone and acetamide).
  • ¹H-NMR : Key signals include:
    • δ 2.35 (s, 3H, Ar-CH₃)
    • δ 4.25–4.30 (m, 4H, benzodioxane OCH₂)
    • δ 7.20–7.80 (m, 8H, aromatic protons)
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values within ±0.4%.

Challenges and Mitigation Strategies

Regioselectivity in Triazoloquinazoline Formation

Competing cyclization pathways may yield [1,5-a] or [4,3-a] isomers. Employing bulky bases like diisopropylethylamine suppresses undesired tautomerization, favoring the [4,3-a] configuration.

Solubility Issues

The triazoloquinazolinone intermediate exhibits poor solubility in nonpolar solvents. DMF/THF mixtures (1:3 v/v) enhance solubility during coupling reactions, achieving homogeneous reaction conditions.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains the following reactive regions:

  • 1,4-Benzodioxin ring : Likely inert under standard conditions but susceptible to ring-opening under acidic or oxidative environments.

  • Triazoloquinazolinone core : The 1,2,4-triazole and quinazolinone moieties suggest potential for nucleophilic substitution or coordination chemistry.

  • Acetamide linkage : Hydrolyzable under acidic or basic conditions to form carboxylic acid derivatives.

  • 4-Methylbenzyl substituent : May undergo oxidation to form a benzoic acid derivative or participate in electrophilic aromatic substitution.

Hypothesized Reaction Pathways

Based on structural analogs and functional group behavior:

Reaction Type Conditions Expected Product
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH)Cleavage of the acetamide group to yield 2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H- triazolo[4,3-a]quinazolin-2-yl}acetic acid .
Oxidation KMnO₄ or CrO₃Oxidation of the 4-methylbenzyl group to 4-carboxybenzyl derivatives .
Nucleophilic Substitution NH₃/EtOH or aminesReplacement of the triazole-linked acetamide group with amine derivatives .
Coordination Chemistry Metal salts (e.g., Cu²⁺, Fe³⁺)Formation of metal complexes via the triazole nitrogen lone pairs .

Synthetic Precursors and Derivatives

Available data on related compounds (e.g., N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide ) indicate that:

  • Triazoloquinazolinones are often synthesized via cyclocondensation of hydrazines with carbonyl intermediates.

  • Benzodioxin-acetamide hybrids may form via amide coupling reactions (e.g., EDC/HOBt-mediated) between carboxylic acids and amines .

Stability and Degradation

  • The 1,4-benzodioxin ring is thermally stable but may degrade under UV light or strong oxidizers.

  • The triazoloquinazolinone core is prone to photodegradation, requiring storage in inert atmospheres .

Research Gaps and Recommendations

No direct experimental studies on this compound were identified in the provided sources. Further work should prioritize:

  • Spectroscopic characterization (e.g., NMR, HRMS) to confirm structure.

  • Reactivity screens under varying pH and temperature conditions.

  • Biological activity assays , given the prevalence of triazoloquinazolinones in kinase inhibition .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Studied for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

    Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The target compound’s triazoloquinazolinone core distinguishes it from structurally related derivatives. Key analogues include:

Compound Name Core Structure Substituents/Functional Groups Key Inferred Properties
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole + dihydrobenzodioxin Ethyl group, pyridinyl, sulfanyl linker Enhanced solubility (pyridinyl), potential metal-binding via sulfanyl group
2-[5,7-Dimethyl-2-(trifluoromethyl)triazolo[1,5-a]pyrimidin-6-yl]-N-methyl-N-[(4-oxoquinazolin-2-yl)methyl]acetamide Triazolopyrimidine + quinazolinone Trifluoromethyl, methyl groups, quinazolinone linkage Metabolic stability (CF₃), possible dual-target activity
2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide 1,2,3-Triazole + quinoxaline Nitroquinoxaline, phenylthiazole Photoreactive potential (nitro group), antimicrobial activity (thiazole)

Key Observations :

  • The 4-methylphenylmethyl group increases steric bulk and lipophilicity relative to ethyl or pyridinyl substituents in analogues, which could improve membrane permeability but reduce aqueous solubility .
  • Unlike sulfanyl or nitro-containing derivatives, the target compound lacks strong electron-withdrawing groups, suggesting a balance between stability and reactivity .
Pharmacokinetic and Physicochemical Properties

While experimental data are unavailable, inferences can be drawn from substituent effects:

  • Lipophilicity : The 4-methylphenylmethyl group likely increases logP compared to pyridinyl or trifluoromethyl analogues, favoring blood-brain barrier penetration but complicating formulation .
  • Metabolic Stability: The absence of labile groups (e.g., nitro in ) suggests slower hepatic clearance than nitroquinoxaline derivatives. The trifluoromethyl group in confers higher resistance to oxidative metabolism.
  • Solubility : The dihydrobenzodioxin’s ether oxygen may improve aqueous solubility relative to purely aromatic systems, though less than sulfanyl or pyridinyl-containing analogues .

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